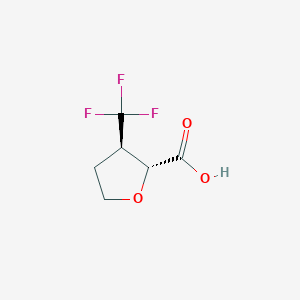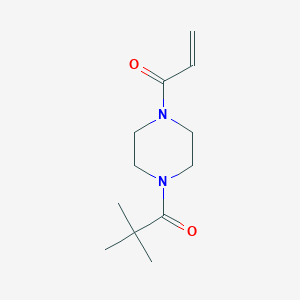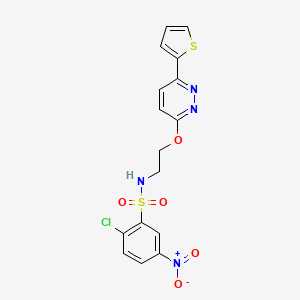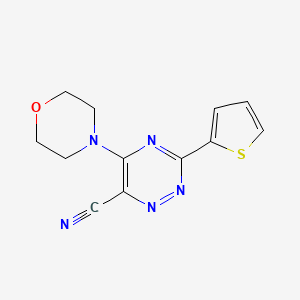
3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone” is a complex organic molecule. It contains a pyridinone ring, which is a type of heterocyclic compound . The “2,6-dichlorobenzyl” part suggests the presence of a benzyl group with two chlorine atoms attached at the 2nd and 6th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, benzyl halides are widely used as alkylation reagents in drug synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyridinone ring and the dichlorobenzyl group would contribute to this complexity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the dichlorobenzyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, has a molecular weight of 177.028 Da .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can be involved in the synthesis of pyrazole derivatives, which have applications as antibacterial, anti-inflammatory, antiparasitic, and antidiabetic drugs .
Antibacterial Activities
Derivatives of this compound have been synthesized and screened for potential antibacterial activities against various bacterial strains, including methicillin-resistant Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, and Salmonella typhimurium .
Fibroblast Growth Factor Receptor Inhibition
The compound has been used to design and synthesize inhibitors for fibroblast growth factor receptors (FGFRs). FGFRs play fundamental roles in biological processes like tissue development, angiogenesis, and tissue regeneration. Aberrant FGFR signaling is implicated in many types of cancer, and thus, inhibitors based on this compound serve as a promising target for cancer therapy .
Chemical Transformations
The compound can be used with the Vilsmeier-Haack reagent for effecting various chemical transformations. This includes the synthesis of 4-formylpyrazoles from the double formylation of hydrazones, which finds significant application in heterocyclic chemistry .
Synthesis of Pyrazole Derivatives
It is involved in the synthesis of 4-functionalized 1,3-diphenylpyrazoles, which are important in the development of new pharmaceuticals. The special properties of the fluorine atom in these derivatives lead to unexpected biological activity results, making them valuable in the pharmaceutical industry .
Development of Anti-Tumor Pharmacology
The compound’s derivatives are being explored for their role in anti-tumor pharmacology. They are part of a new series of molecules designed to inhibit specific targets that are overactivated in various cancer types, providing a new avenue for cancer treatment .
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c1-8-9(13(17)5-6-16-8)7-10-11(14)3-2-4-12(10)15/h2-6H,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBYNDJBFVIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49649014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2977150.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2977151.png)






![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2977163.png)
![4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid](/img/structure/B2977164.png)
